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Dual Activities of SGC0946 at a Glance

Feature Anticancer Activity Antiviral Activity

Primary Target DOT1L (Histone H3K79 methyltransferase)
[1] [2]

SARS-CoV-2 nsp14 N7-
methyltransferase (N7-MTase) [3]

Primary
Mechanism

Inhibition of histone methylation
(H3K79me2), leading to altered gene

expression and cell cycle arrest [4] [2]

Bi-substrate inhibition, occupying
both SAM and RNA binding sites of

the viral MTase [3]

Key
Experimental
Outcomes

Reduction of cancer cell proliferation,

induction of apoptosis, inhibition of tumor
growth in xenograft models [2] [5]

Significant antiviral activity in viral

replication assays [3]

Therapeutic
Context

Targeted therapy for DOT1L-dependent
cancers (e.g., MLL-rearranged leukemia,

ovarian cancer) [6] [4] [5]

Potential broad-spectrum antiviral
candidate for SARS-CoV-2 and its

variants [3]

Quantitative Data and Experimental Evidence

The potency and effects of SGC0946 have been quantified across various experimental settings.
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Anticancer Profiling

The table below summarizes key efficacy data for SGC0946's anticancer activity from cell-based and animal

studies.

Cancer Type / Model Assay / Measurement Result / Outcome

MLL-Rearranged Leukemia (MV4;11 cells) Cell Viability (IC₅₀) ~0.3 μM [2]

Ovarian Cancer (SKOV3 cells) Cell Viability (IC₅₀) ~0.5 μM [2]

Breast Cancer (MDA-MB-231 cells) Cell Viability (IC₅₀) ~0.4 μM [2]

Enzymatic Inhibition (Cell-free assay) DOT1L Inhibition (IC₅₀) 0.3 nM [1] [2]

MV4;11 Mouse Xenograft Tumor Growth Inhibition (TGI) ~72% [2]

SKOV3 Mouse Xenograft Tumor Volume Reduction ~65% [2]

Antiviral Profiling

In contrast to the detailed anticancer data, the search results confirm SGC0946's antiviral activity but provide

less specific quantitative data. The primary evidence includes:

Binding and Inhibition: SGC0946 binds to the SARS-CoV-2 nsp14 N7-MTase core and displays
significant antiviral activity in viral replication assays [3].

Structural Mechanism: Co-crystal structures show that SGC0946 acts as a bi-substrate inhibitor,
co-occupying the S-adenosyl methionine (SAM) and RNA binding sites of the viral methyltransferase,

which is essential for viral mRNA capping and replication [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of these findings, here are the methodologies for

key experiments.
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Protocol 1: Measuring DOT1L Inhibition in Cells (Western Blot)

This is a standard method to confirm SGC0946's on-target activity in cancer research [2].

Cell Treatment: Treat cells (e.g., MV4;11, SKOV3) with SGC0946 (e.g., 0.3-1 μM) for 48-72 hours.

Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase
inhibitors.

Gel Electrophoresis & Transfer: Separate proteins via SDS-PAGE and transfer to a PVDF or
nitrocellulose membrane.

Antibody Incubation: Block the membrane, then incubate with primary antibodies against:
H3K79me2 (to measure target engagement).

Total Histone H3 (as a loading control).
Detection: Incubate with HRP-conjugated secondary antibodies and use chemiluminescent substrate

to visualize bands. A dose-dependent reduction in H3K79me2 signal indicates successful DOT1L
inhibition.

Protocol 2: Cell Viability Assay (MTT)

This protocol is used to determine the antiproliferative effects of SGC0946 in various cancer cell lines [2]

[5].

Cell Plating: Seed cancer cells (e.g., MV4;11 for leukemia, SKOV3 for ovarian cancer) in 96-well

plates.
Compound Treatment: Treat cells with a serial dilution of SGC0946 (e.g., from 0.1 μM to 10 μM) for

72-96 hours. Include DMSO as a vehicle control.
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to

each well and incubate to allow formazan crystal formation.
Solubilization & Measurement: Dissolve crystals with a solvent (e.g., DMSO) and measure the

absorbance at 570 nm. The IC₅₀ value is calculated from the dose-response curve.

Protocol 3: Enzymatic Activity Assay (Radioactive or
Fluorescence-Based)

This biochemical assay measures the direct inhibition of DOT1L or viral MTase enzymatic activity [2].

Reaction Setup: Incubate recombinant DOT1L or nsp14 protein with:

Substrate (nucleosomes for DOT1L; RNA for nsp14).
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Methyl-donor cofactor (S-adenosyl methionine, SAM).

Serial concentrations of SGC0946.
Reaction and Detection:

For DOT1L, H3K79 methylation is detected using anti-H3K79me2/me3 antibodies in an ELISA-
style format [2].

For nsp14, inhibition is determined by measuring the remaining MTase activity [3].
Data Analysis: The IC₅₀ is determined from the curve of inhibitor concentration versus percentage of

enzymatic activity remaining.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct mechanisms by which SGC0946 exerts its anticancer and

antiviral effects.

Anticancer Mechanism: DOT1L Inhibition

Key Regulated Genes

SGC0946

DOT1L Inhibition

↓ H3K79 Methylation (H3K79me2)

Altered Gene Expression

Anticancer Effects ↓ HOXA9, MEIS1 (Leukemia) ↓ CDK6, CCND3 (Cell Cycle) Altered Metabolic Pathways
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Antiviral Mechanism: SARS-CoV-2 nsp14 Inhibition

SGC0946

nsp14 N7-MTase Inhibition

Occupies SAM & RNA sites

Impaired mRNA Capping

Inhibited Viral Replication

Click to download full resolution via product page

Key Conclusions for Researchers

SGC0946 is a versatile chemical probe with well-established, potent activity against DOT1L in
oncology and a distinct, promising mechanism against SARS-CoV-2.

The anticancer application is more extensively validated, with robust data across enzymatic,
cellular, and in vivo models, particularly for DOT1L-dependent cancers like MLL-rearranged leukemia

and ovarian cancer [4] [2] [5].
The antiviral activity presents a novel opportunity. The unique bi-substrate inhibition mechanism

of the viral nsp14 protein [3] makes SGC0946 a valuable starting point for developing broad-spectrum
antivirals, though this pathway may require further validation.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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